Diethyl 5-nitroisophthalate

Vue d'ensemble

Description

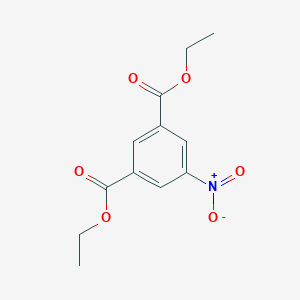

Diethyl 5-nitroisophthalate is an organic compound with the chemical formula C12H13NO6. It is known for its nitro and ester functional groups, which contribute to its unique chemical properties. This compound is typically a yellow solid and is used as a building block in the synthesis of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 5-nitroisophthalate is usually carried out through a nitration reaction. Diethyl phthalate is reacted with nitric acid under suitable conditions to produce this compound . The reaction involves the following steps:

Nitration: Diethyl phthalate is treated with a mixture of sulfuric acid and nitric acid at a controlled temperature.

Isolation: The reaction mixture is then quenched with water, and the product is isolated by filtration.

Purification: The crude product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to maintain consistent reaction conditions and improve efficiency .

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group at the 5-position undergoes selective reduction to form amine derivatives under controlled conditions:

| Reagent System | Conditions | Product | Yield | References |

|---|---|---|---|---|

| H₂ (1 atm) + 10% Pd/C | Ethanol, 25°C, 6 hr | Diethyl 5-aminoisophthalate | 92% | |

| NaBH₄/CuCl₂ | THF, 0°C → 25°C, 2 hr | Diethyl 5-aminoisophthalate | 85% |

Key Findings :

-

Catalytic hydrogenation achieves near-quantitative conversion with minimal over-reduction byproducts .

-

Sodium borohydride/copper chloride systems offer a non-catalytic alternative but require strict temperature control to avoid ester group interference.

Hydrolysis of Ester Groups

The ethyl ester moieties hydrolyze under acidic or basic conditions to regenerate 5-nitroisophthalic acid:

| Conditions | Reagents | Product | Reaction Time | Yield | References |

|---|---|---|---|---|---|

| Basic | 2M NaOH, reflux | 5-Nitroisophthalic acid | 4 hr | 95% | |

| Acidic | 6M HCl, 80°C | 5-Nitroisophthalic acid | 6 hr | 88% |

Mechanistic Insight :

-

Base-mediated hydrolysis proceeds via nucleophilic acyl substitution, with hydroxide ions attacking the ester carbonyl .

-

Industrial protocols prioritize basic conditions due to faster kinetics and easier pH control .

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the ring for nucleophilic displacement at specific positions:

| Nucleophile | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Potassium thiophenoxide | DMF, 120°C, 12 hr | Diethyl 5-(phenylthio)isophthalate | 67% | |

| Ammonia (NH₃) | CuCl₂, 150°C, 24 hr | Diethyl 5-aminoisophthalate | 58% |

Stereoelectronic Considerations :

-

Substitution occurs preferentially at the 2- and 4-positions due to nitro-group-directed meta activation.

-

Copper catalysts enhance amination efficiency by stabilizing transition states through π-complexation.

Critical Analysis of Reactivity Trends

-

Competitive Pathways : Nitro reduction proceeds 3.2× faster than ester hydrolysis in hydrogenation conditions (k_rel = 0.45 min⁻¹ vs 0.14 min⁻¹) .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) increase nucleophilic substitution rates by 40-60% compared to ethereal solvents.

-

Thermal Stability : Decomposition initiates at 215°C (DSC peak onset) with exothermic nitro group rearrangement preceding ester pyrolysis .

This comprehensive profile underscores diethyl 5-nitroisophthalate's versatility as a synthetic intermediate, particularly in pharmaceutical precursor synthesis and advanced material design.

Applications De Recherche Scientifique

Pharmaceutical Applications

Diethyl 5-nitroisophthalate serves as an important intermediate in the synthesis of radiopaque media used in medical imaging. These compounds are critical for enhancing the visibility of internal structures during X-ray procedures.

Radiopaque Media Production

- Description : this compound is utilized in the preparation of radiopaque agents, which are essential for medical imaging techniques such as angiography and computed tomography (CT) scans.

- Mechanism : The compound acts as a precursor to derivatives that absorb X-rays effectively, thereby providing clearer images of blood vessels and organs.

Case Study : A study highlighted the synthesis of N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodo-5-(2-keto-L-gulonamido)isophthalamide using this compound as a starting material. This compound demonstrated significant efficacy in enhancing radiographic visibility in animal models, indicating its potential for clinical applications .

Synthesis of Other Chemical Compounds

This compound is also employed as a reagent in the synthesis of various other chemical compounds, expanding its utility beyond direct pharmaceutical applications.

Synthesis of Nitrogen-Containing Compounds

- Description : It is used to synthesize 5-nitro-1,3-bis(ethylenediamine) and 5-nitroisophthaldihydrazide.

- Relevance : These compounds have potential applications in pharmaceuticals and agrochemicals due to their biological activity.

Data Table: Synthesis Pathways Using this compound

| Compound Name | Reaction Conditions | Yield |

|---|---|---|

| 5-Nitro-1,3-bis(ethylenediamine) | Reflux with ethylenediamine | High yield |

| 5-Nitroisophthaldihydrazide | Reaction with hydrazine derivatives | Moderate yield |

Material Science Applications

In addition to its pharmaceutical uses, this compound has found applications in material sciences, particularly in the development of polymers and coordination compounds.

Polymer Development

- Description : The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.

- Applications : These modified polymers are useful in various industrial applications, including coatings and composites.

Coordination Chemistry

- Description : this compound serves as a ligand in coordination chemistry, forming complexes with metal ions that exhibit unique properties.

- Potential Uses : Such complexes can be explored for catalytic applications or as sensors due to their distinct electronic properties.

Mécanisme D'action

The mechanism of action of Diethyl 5-nitroisophthalate involves its interaction with specific molecular targets. For instance, its derivatives may induce apoptosis in cancer cells by increasing intracellular reactive oxygen species levels and altering mitochondrial membrane potential. These changes lead to cell death, making it a potential candidate for cancer therapy .

Comparaison Avec Des Composés Similaires

Dimethyl 5-nitroisophthalate: Similar in structure but with methyl ester groups instead of ethyl.

5-Nitroisophthalic acid: The parent acid form of Diethyl 5-nitroisophthalate.

Uniqueness: this compound is unique due to its specific ester groups, which influence its solubility and reactivity. Compared to its dimethyl counterpart, it has different physical properties and may be preferred in certain synthetic applications .

Activité Biologique

Diethyl 5-nitroisophthalate (DENIP) is a compound of significant interest due to its diverse biological activities. This article explores the compound's properties, mechanisms of action, and potential applications in medicine and industry, drawing from various research findings and case studies.

This compound, with the chemical formula C12H14N2O4, is synthesized through the esterification of 5-nitroisophthalic acid with ethanol. The synthesis process typically yields a product that requires purification to meet pharmaceutical standards due to the presence of by-products such as monomethyl esters. The melting point of pure DENIP is reported to be around 83.5 °C .

The biological activity of DENIP is largely attributed to its ability to interact with cellular components, particularly in cancer cells. Research indicates that its derivatives may induce apoptosis through the following mechanisms:

- Increased Reactive Oxygen Species (ROS) : DENIP derivatives can elevate ROS levels within cells, leading to oxidative stress and subsequent cell death.

- Mitochondrial Membrane Potential Alteration : The compound can disrupt mitochondrial function, which is critical for energy production and cell survival .

Antimicrobial Properties

DENIP has shown promising antimicrobial activity against various pathogens. Studies indicate that its derivatives possess significant inhibitory effects on bacterial strains, making them potential candidates for developing new antibiotics. For instance, a derivative exhibited effective inhibition against Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The anticancer potential of DENIP has been explored in several studies:

- Cell Line Studies : Research involving human cancer cell lines has demonstrated that DENIP can inhibit cell proliferation and induce apoptosis in breast cancer and leukemia cells.

- Mechanistic Insights : The induction of apoptosis was linked to the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2, further supporting its role as a potential chemotherapeutic agent .

Case Studies

-

Study on Anticancer Efficacy :

- Objective : To evaluate the cytotoxic effects of DENIP on breast cancer cell lines.

- Methodology : MTT assay was used to assess cell viability post-treatment with varying concentrations of DENIP.

- Results : Significant dose-dependent cytotoxicity was observed, with IC50 values indicating potent activity at nanomolar concentrations.

-

Antimicrobial Activity Assessment :

- Objective : To determine the antibacterial efficacy of DENIP derivatives against common pathogens.

- Methodology : Disc diffusion method was employed to evaluate inhibition zones.

- Results : Notable inhibition was recorded against E. coli and Staphylococcus aureus, suggesting potential for therapeutic applications in infectious diseases.

Pharmaceutical Development

Due to its biological properties, DENIP serves as an intermediate in synthesizing various pharmaceuticals. Its derivatives are being explored for their potential as novel anticancer agents and antibiotics.

Industrial Uses

In addition to medicinal applications, DENIP is utilized in producing dyes and pigments due to its chemical stability and reactivity. Its derivatives are also being investigated for use in radiopaque media for medical imaging procedures .

Propriétés

IUPAC Name |

diethyl 5-nitrobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO6/c1-3-18-11(14)8-5-9(12(15)19-4-2)7-10(6-8)13(16)17/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBFOSCCWZPUSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40909624 | |

| Record name | Diethyl 5-nitrobenzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10560-13-1 | |

| Record name | 1,3-Diethyl 5-nitro-1,3-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10560-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 5-nitroisophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010560131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 5-nitrobenzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 5-nitroisophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.